5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione
Description
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. . This compound features a benzoxazole moiety fused with an isoindole-dione structure, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-benzylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c25-21-16-11-10-15(20-23-18-8-4-5-9-19(18)27-20)12-17(16)22(26)24(21)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTBQVDGZDWPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring Common reagents used in these reactions include catalysts such as nano-ZnO and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may involve the use of metal catalysts, ionic liquid catalysts, and other advanced techniques to ensure high yields and purity of the final product . The choice of reaction conditions and catalysts can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: This compound shares the benzoxazole moiety and has shown antimicrobial activity.
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone: Another benzoxazole derivative with notable biological activity.
Uniqueness
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione is unique due to its combination of the benzoxazole and isoindole-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
